![molecular formula C22H23NO5 B2790157 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid CAS No. 2384714-88-7](/img/structure/B2790157.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid, also known as Fmoc-OSu, is a chemical compound that is widely used in scientific research for peptide synthesis. This compound is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves the protection of the amino group of the amino acid during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, protecting it from reacting with other reagents during peptide synthesis. The Fmoc group is easily removed under mild conditions, allowing the amino acid to react with other amino acids in the peptide chain.
Biochemical and Physiological Effects:
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid does not have any direct biochemical or physiological effects. It is used solely as a reagent in peptide synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid in lab experiments include its ease of use, mild reaction conditions, and compatibility with a wide range of amino acids. The limitations of using 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid include its cost and the potential for side reactions during peptide synthesis.
Future Directions
For the use of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid in scientific research include the development of new protecting groups for amino acids, the optimization of peptide synthesis methods, and the development of new coupling reagents for peptide synthesis. Additionally, 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid could be used in the development of new drugs and therapies based on peptide sequences.
Synthesis Methods
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves the reaction of fluorene with chloroacetyl chloride to form 9-chloro-9H-fluorene. The resulting compound is then reacted with diethylene glycol to form 2-[4-(9H-Fluoren-9-ylmethoxycarbonyloxy)oxan-2-yl]acetic acid. The final step involves the reaction of this compound with N-hydroxysuccinimide to form 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid.
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is widely used in scientific research for peptide synthesis. It is commonly used as a protecting group for amino acids during peptide synthesis. The Fmoc group is easily removed under mild conditions, making it a popular choice for peptide synthesis. 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is also used as a coupling reagent in peptide synthesis. It is used to activate the carboxyl group of the amino acid, allowing it to react with the amino group of the next amino acid in the peptide chain.
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)12-15-11-14(9-10-27-15)23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUODOAZMLZELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.